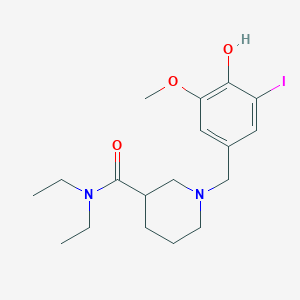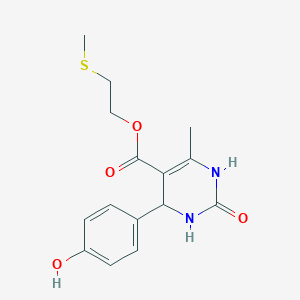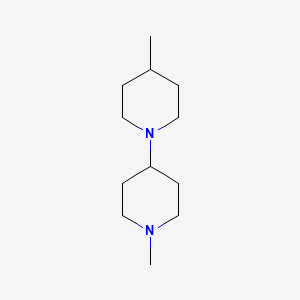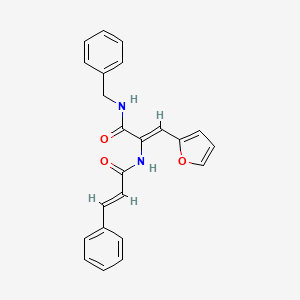![molecular formula C14H11F3N2S B5145289 N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as PTU, is a chemical compound that has been widely used in scientific research. PTU is a thiourea derivative that has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes, including peroxidases and catalases. N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the production of reactive oxygen species, which are known to play a role in cellular signaling pathways. N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects, including the inhibition of reactive oxygen species production, the modulation of cellular signaling pathways, and the reduction of inflammation. N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to have anticancer properties, and has been tested as a potential chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has several advantages for use in lab experiments, including its low cost and ease of synthesis. However, N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has some limitations, including its potential toxicity and the need for careful handling. N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea should be used with caution, and appropriate safety measures should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea, including its potential use as a chemotherapeutic agent, its role in cellular signaling pathways, and its effects on inflammation and oxidative stress. Further studies are needed to fully understand the mechanism of action of N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea and its potential therapeutic applications.
Synthesemethoden
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea can be synthesized using a variety of methods, including the reaction of aniline with 2-(trifluoromethyl)benzoyl isothiocyanate, or the reaction of 2-(trifluoromethyl)benzoyl chloride with thiourea. The latter method is more commonly used in the synthesis of N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea. The reaction involves the addition of thiourea to 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been used to study the mechanism of action of various enzymes, including peroxidases and catalases. It has also been used to investigate the role of reactive oxygen species in cellular signaling pathways.
Eigenschaften
IUPAC Name |
1-phenyl-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2S/c15-14(16,17)11-8-4-5-9-12(11)19-13(20)18-10-6-2-1-3-7-10/h1-9H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZUXXRVVOIGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-3-[2-(trifluoromethyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate](/img/structure/B5145216.png)
![1-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-2-methylpiperidine](/img/structure/B5145220.png)
![1-[(4-bromophenyl)acetyl]-3-methylpiperidine](/img/structure/B5145231.png)


![N~2~-(2,5-dichlorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145254.png)
![2-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5145258.png)


![4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)

![4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5145313.png)
![N-(3-cyanophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5145314.png)
![2-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145321.png)